Cas no 17968-82-0 (Prostaglandin D1)

Prostaglandin D1 (PGD1) is a bioactive lipid mediator belonging to the prostaglandin family, derived from arachidonic acid via the cyclooxygenase pathway. It plays a regulatory role in various physiological processes, including inflammation, vasodilation, and platelet aggregation. PGD1 is structurally distinct from other prostaglandins, featuring a unique double-bond configuration that influences its receptor binding and signaling properties. Its key advantages include high specificity in modulating inflammatory responses and potential applications in research involving vascular and immunological pathways. PGD1 is commonly utilized in biochemical studies to investigate its interactions with DP1 and DP2 receptors, offering insights into its mechanistic roles in cellular regulation.
Prostaglandin D1 structure
Prostaglandin D1 structure
Product Name:Prostaglandin D1
CAS No:17968-82-0
MF:C20H34O5
MW:354.48096
CID:141294
PubChem ID:5280936
Update Time:2025-06-07

Prostaglandin D1 Chemical and Physical Properties

Names and Identifiers

    • Prost-13-en-1-oic acid,9,15-dihydroxy-11-oxo-, (9a,13E,15S)-
    • 9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID
    • Prostaglandin D1
    • pgd1
    • C06438
    • 11-DehydroPGF1α
    • 11-Dehydroprostaglandin F1α
    • CIMMACURCPXICP-PNQRDDRVSA-N
    • (13E,15S)-9α,15-Dihydroxy-11-oxoprost-13-en-1-oic acid
    • 9,15-dihydroxy-11-oxo-,(9-alpha,13e,15s)-prost-13-en-1-oicaci
    • 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoicacid
    • SR-01000946319-1
    • SCHEMBL23352514
    • HMS3650B05
    • 9S,15S-dihydroxy-11-oxo-13E-prostaenoic acid
    • 9S,15S-dihydroxy-11-oxo-13E-prostaenoate
    • Q27103269
    • 7-((1R,2R,5S)-5-hydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-3-oxocyclopentyl)heptanoic acid
    • 2-Hydroxy-5-(3S-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoate
    • Eicosanoids_PGD1_C20H34O5
    • CHEBI:27696
    • BDBM50390998
    • CHEMBL2075005
    • SR-01000946319
    • PROSTAGLANDIN D1, (+)-
    • PROSTAGLANDIN F1.ALPHA., 11-DEHYDRO-
    • 17968-82-0
    • PROST-13-EN-1-OIC ACID, 9,15-DIHYDROXY-11-OXO-, (9.ALPHA.,13E,15S)-
    • BRN 2159831
    • 9.alpha.,15S-Dihydroxy-11-oxoprost-13E-en-1-oic acid
    • 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
    • 2-Hydroxy-5-(3S-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoic acid
    • Prost-13-en-1-oic acid, 9,15-dihydroxy-11-oxo-, (9alpha,13E,15S)-
    • 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo-Cyclopentaneheptanoate
    • 9a,15-Dihydroxy-11-ketoprost-13-enoic acid
    • Prost-13-en-1-oic acid, 9,15-dihydroxy-11-oxo-, (9-alpha,13E,15S)-
    • 9a,15-Dihydroxy-11-ketoprost-13-enoate
    • NS00120696
    • Cyclopentaneheptanoic acid, 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo-
    • 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo-Cyclopentaneheptanoic acid
    • (13E,15S)-9alpha,15-dihydroxy-11-oxoprost-13-en-1-oic acid
    • UNII-FOT50Z88GW
    • AKOS027381934
    • FOT50Z88GW
    • 11-dehydro-Prostaglandin F1a
    • LMFA03010049
    • 9.ALPHA.,15-DIHYDROXY-11-KETOPROST-13-ENOIC ACID
    • DTXSID80864809
    • 5-Hydroxy-2-(3-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoic acid
    • (13E,15S)-9alpha,15-dihydroxy-11-oxoprost-13-en-1-oate
    • 7-((1R,2R,5S)-5-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-3-oxocyclopentyl)heptanoic acid
    • CS-0059560
    • 1ST164219
    • HY-113096
    • Inchi: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
    • InChI Key: CIMMACURCPXICP-PNQRDDRVSA-N
    • SMILES: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)[C@H](CC1=O)O)O

Computed Properties

  • Exact Mass: 354.24100
  • Monoisotopic Mass: 354.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 13
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 544.6±50.0 °C at 760 mmHg
  • Flash Point: 297.2±26.6 °C
  • PSA: 94.83000
  • LogP: 3.47510
  • Vapor Pressure: 0.0±3.3 mmHg at 25°C

Prostaglandin D1 Security Information

Prostaglandin D1 Pricemore >>

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